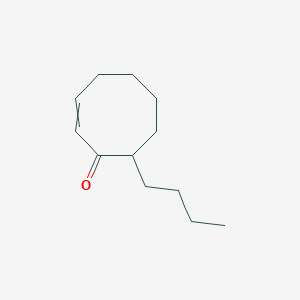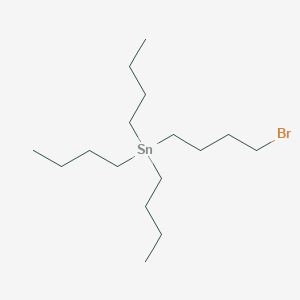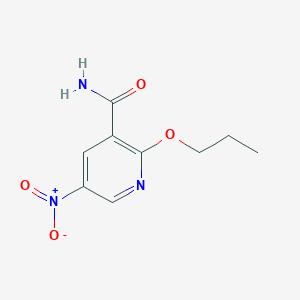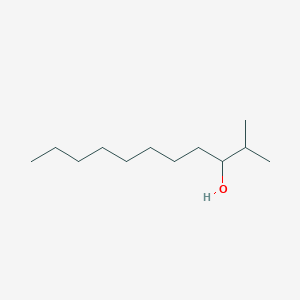
2-Methyl-3-undecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-undecanol is an organic compound classified as a secondary alcohol. It has the molecular formula C12H26O and a molecular weight of 186.34 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an undecane chain, with a methyl group attached to the second carbon. It is a colorless liquid with a mild odor and is insoluble in water but soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-undecanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (such as 2-undecanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves the reduction of 2-undecanone using reducing agents like sodium borohydride or lithium aluminum hydride . This method is efficient and yields high purity products. The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-undecanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydrocarbons, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methyl-3-undecanone.
Reduction: Corresponding hydrocarbons.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-undecanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-undecanol, particularly its antifungal activity, involves disrupting the plasma membrane of fungal cells. This disruption inhibits the function of integral proteins and enzymes, leading to cell death . The compound’s hydrophobic alkyl chain interacts with the lipid bilayer, increasing membrane fluidity and permeability, which ultimately compromises cell integrity.
Vergleich Mit ähnlichen Verbindungen
1-Undecanol: A primary alcohol with a similar carbon chain length but different functional group positioning.
2-Undecanone: A ketone with a similar structure but different functional group, leading to different chemical properties and reactivity.
2-Methyl-2-undecanol: Another secondary alcohol with the hydroxyl group on the second carbon, leading to different steric and electronic effects.
Uniqueness: 2-Methyl-3-undecanol is unique due to its specific positioning of the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
60671-36-5 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
2-methylundecan-3-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
YOZVHCUUMOCJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)

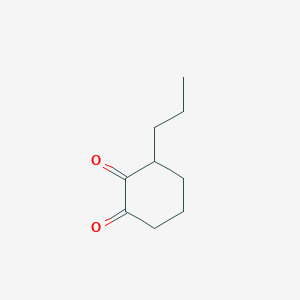
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
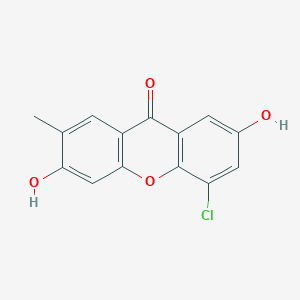


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
